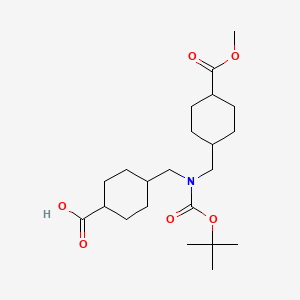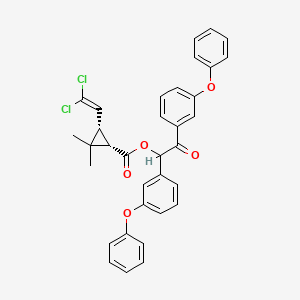![molecular formula C14H27ClN4O2S3 B13853847 (3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl Cystamine Hydrochloride is a compound that combines biotin, a vitamin essential for various metabolic processes, with cystamine, an aminothiol derived from cysteamine. This compound is often used in biochemical research due to its ability to form stable conjugates with proteins and other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine Hydrochloride can be synthesized through a series of chemical reactions involving the conjugation of biotin with cystamine. The process typically involves the activation of biotin with a coupling agent, followed by its reaction with cystamine under controlled conditions. The final product is then purified and converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Biotinyl Cystamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Biotinyl Cystamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Disulfide-linked biotinyl cystamine.
Reduction: Free thiol groups in biotinyl cystamine.
Substitution: Various biotinylated derivatives depending on the nucleophile used.
Scientific Research Applications
Biotinyl Cystamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins and other molecules.
Biology: Employed in studies involving protein-protein interactions, enzyme activity assays, and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
Biotinyl Cystamine Hydrochloride exerts its effects through several mechanisms:
Biotinylation: The biotin moiety allows for the stable attachment of the compound to proteins and other biomolecules, facilitating their detection and analysis.
Antioxidant Activity: The cystamine component can scavenge free radicals and reduce oxidative stress, which is beneficial in various biological contexts.
Molecular Targets and Pathways: The compound interacts with enzymes and proteins involved in redox regulation and cellular signaling pathways.
Comparison with Similar Compounds
Biotinyl Cystamine Hydrochloride can be compared with other biotinylated compounds and aminothiols:
Biotinylated Compounds: Similar to biotinylated lysine and biotinylated glutathione, but with unique properties due to the presence of cystamine.
Aminothiols: Compared to cysteamine and cystamine, Biotinyl Cystamine Hydrochloride offers additional functionality through biotinylation.
List of Similar Compounds
- Biotinylated Lysine
- Biotinylated Glutathione
- Cysteamine
- Cystamine
Properties
Molecular Formula |
C14H27ClN4O2S3 |
|---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10?,11-,13?;/m0./s1 |
InChI Key |
NNRQHZVVIQCEQD-KOJHKTKQSA-N |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


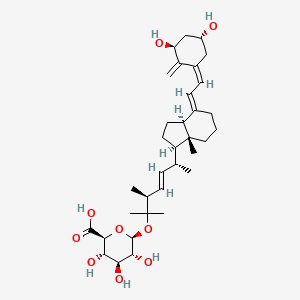
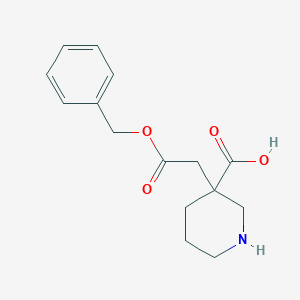
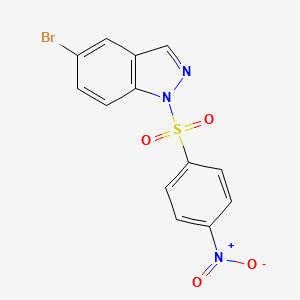
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
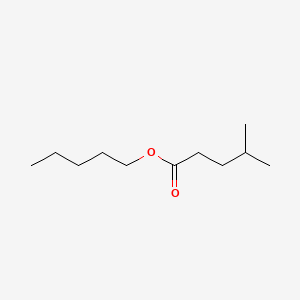
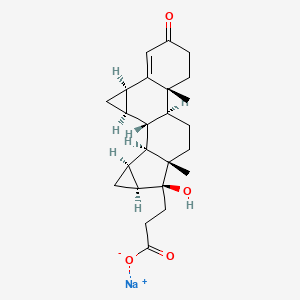
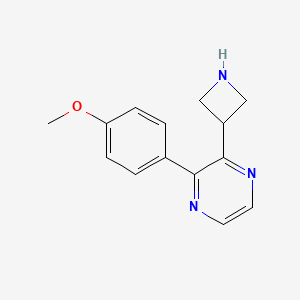
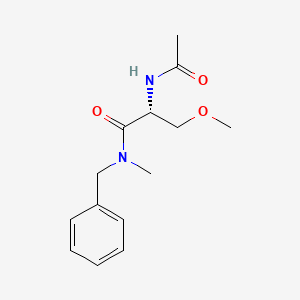

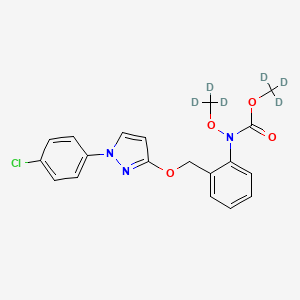
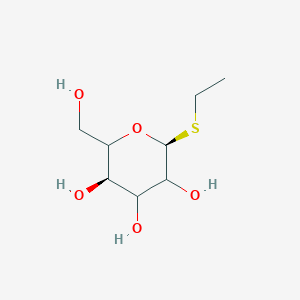
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
